molecular formula C14H13IN2O B8004815 4-(1,3-Benzoxazol-2-yl)-1-ethylpyridinium iodide

4-(1,3-Benzoxazol-2-yl)-1-ethylpyridinium iodide

Cat. No.: B8004815
M. Wt: 352.17 g/mol
InChI Key: KTKVKQCATCMUOJ-UHFFFAOYSA-M
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Description

4-(1,3-Benzoxazol-2-yl)-1-ethylpyridinium iodide is a heterocyclic organic compound that features a benzoxazole moiety fused with a pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzoxazol-2-yl)-1-ethylpyridinium iodide typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This intermediate is then reacted with an ethylpyridinium salt under specific conditions to yield the final product. Common reagents used in these reactions include acetic acid, ethanol, and various catalysts such as Pb(OAc)4 .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing reusable ionic liquids as catalysts, can also be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yl)-1-ethylpyridinium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinium ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(1,3-Benzoxazol-2-yl)-1-ethylpyridinium iodide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(1,3-Benzoxazol-2-yl)-1-ethylpyridinium iodide exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with cellular membranes or proteins, leading to changes in cellular function. The exact pathways involved can vary depending on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and pyridinium salts, such as:

Uniqueness

What sets 4-(1,3-Benzoxazol-2-yl)-1-ethylpyridinium iodide apart is its unique combination of the benzoxazole and pyridinium moieties, which confer distinct electronic and structural properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique optical properties .

Properties

IUPAC Name

2-(1-ethylpyridin-1-ium-4-yl)-1,3-benzoxazole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2O.HI/c1-2-16-9-7-11(8-10-16)14-15-12-5-3-4-6-13(12)17-14;/h3-10H,2H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKVKQCATCMUOJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C2=NC3=CC=CC=C3O2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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